An In-Depth Technical Guide to 5-Bromo-2-(1H-imidazol-2-yl)phenol
An In-Depth Technical Guide to 5-Bromo-2-(1H-imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-(1H-imidazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. While specific biological data for this exact molecule is limited in current literature, its structural motifs—a brominated phenol and an imidazole ring—are well-established pharmacophores. This guide synthesizes information on its physicochemical properties, proposes a detailed synthesis protocol based on established methodologies, and explores its potential therapeutic applications by drawing parallels with structurally related compounds. Furthermore, it furnishes detailed, actionable protocols for in vitro evaluation of its potential biological activities, including kinase inhibition and antimicrobial screening. This document is intended to serve as a foundational resource for researchers initiating studies on this and similar molecules, providing both theoretical grounding and practical methodologies.
Introduction and Chemical Identity
5-Bromo-2-(1H-imidazol-2-yl)phenol is a small molecule featuring a phenol ring substituted with a bromine atom and an imidazole group. The imidazole moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in a variety of biological interactions.[1][2] The brominated phenol component is also of significant interest, as halogenation can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and in some cases, enhance biological activity.[3][4][5]
The strategic combination of these two pharmacophores in a single molecule suggests a high potential for diverse biological activities. This guide will delve into the known properties and plausible synthesis of this compound, and extrapolate its potential therapeutic value based on the established pharmacology of its constituent parts.
Chemical Structure:
Figure 1: Chemical structure of 5-Bromo-2-(1H-imidazol-2-yl)phenol.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-(1H-imidazol-2-yl)phenol is presented in the table below. This information is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 1282516-66-8 | [6] |
| Molecular Formula | C₉H₇BrN₂O | |
| Molecular Weight | 239.07 g/mol | |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Storage Temperature | Refrigerator | |
| IUPAC Name | 5-bromo-2-(1H-imidazol-2-yl)phenol | |
| InChI Key | DMARJHVWFFDMSN-UHFFFAOYSA-N |
Synthesis Pathway: The Debus-Radziszewski Reaction
For the synthesis of the target molecule, the likely precursors are glyoxal (the 1,2-dicarbonyl), 5-bromosalicylaldehyde (the aldehyde), and ammonia.
Figure 2: Proposed synthetic workflow for 5-Bromo-2-(1H-imidazol-2-yl)phenol.
Detailed Experimental Protocol
The following is a proposed, step-by-step protocol for the synthesis of 5-Bromo-2-(1H-imidazol-2-yl)phenol. This protocol is based on established procedures for the Debus-Radziszewski reaction.
Materials:
-
5-Bromosalicylaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Buchner funnel and vacuum filtration apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (1.0 eq.) in ethanol.
-
Addition of Reactants: To the stirred solution, add a 40% aqueous solution of glyoxal (1.1 eq.). Subsequently, slowly add concentrated ammonium hydroxide (2.5 eq.). The addition should be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation. Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 5-Bromo-2-(1H-imidazol-2-yl)phenol.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.
Potential Therapeutic Applications and Mechanism of Action
Although no specific biological activities have been reported for 5-Bromo-2-(1H-imidazol-2-yl)phenol, its structural components suggest several promising avenues for investigation in drug discovery.
Kinase Inhibition
The imidazole scaffold is a well-recognized "privileged structure" in the development of kinase inhibitors.[10][11] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The 2-substituted imidazole core can act as a versatile scaffold for designing inhibitors that target the ATP-binding site of various kinases. For instance, derivatives of imidazole have been investigated as inhibitors of p38 MAP kinase, a key player in inflammatory signaling pathways.[12][13]
Figure 3: Postulated mechanism of kinase inhibition.
Antimicrobial Activity
Phenolic compounds are known for their broad-spectrum antimicrobial properties.[14][15][16] Their mechanism of action often involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and cell death.[14] Additionally, they can denature essential microbial proteins and enzymes. The presence of a bromine atom on the phenol ring may enhance this activity.[3][17] Imidazole derivatives have also been extensively studied for their antibacterial and antifungal activities.[2] Therefore, 5-Bromo-2-(1H-imidazol-2-yl)phenol is a promising candidate for development as a novel antimicrobial agent.
Proposed In Vitro Evaluation Protocols
To ascertain the therapeutic potential of 5-Bromo-2-(1H-imidazol-2-yl)phenol, the following detailed in vitro assay protocols are proposed.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)
This protocol provides a general framework for assessing the inhibitory activity of the title compound against a specific kinase.
Materials:
-
Recombinant human p38α MAP Kinase
-
Kinase buffer
-
ATP solution
-
Substrate (e.g., ATF2)
-
5-Bromo-2-(1H-imidazol-2-yl)phenol (dissolved in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 5-Bromo-2-(1H-imidazol-2-yl)phenol in 100% DMSO (e.g., 10 mM). Perform serial dilutions in kinase buffer to obtain a range of test concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to prevent enzyme inhibition.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, recombinant p38α MAP Kinase solution, and the serially diluted test compound or controls (positive inhibitor or DMSO vehicle). Pre-incubate for 10-15 minutes at room temperature.
-
Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.[11]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-Bromo-2-(1H-imidazol-2-yl)phenol (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive control (microbes with no compound) and negative control (broth only) wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[16][18]
Conclusion
5-Bromo-2-(1H-imidazol-2-yl)phenol represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis is readily achievable through established chemical reactions, and its structural features suggest a high probability of possessing valuable biological activities, particularly as a kinase inhibitor or an antimicrobial agent. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this and structurally related compounds. Further studies are warranted to elucidate its precise mechanism of action and to explore its efficacy in preclinical models of disease.
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